molecular formula C8H7FN2O2 B12330466 4-Fluoro-3-hydroxy-6-methoxyindazole

4-Fluoro-3-hydroxy-6-methoxyindazole

Cat. No.: B12330466
M. Wt: 182.15 g/mol
InChI Key: IYWIKKSEAXKCEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of a suitable indazole precursor using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The hydroxyl and methoxy groups can be introduced through standard organic reactions, such as hydroxylation and methylation, using reagents like methanol and hydrogen peroxide.

Industrial Production Methods

Industrial production of 4-Fluoro-3-hydroxy-6-methoxyindazole may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxy-6-methoxyindazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

4-Fluoro-3-hydroxy-6-methoxyindazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-6-methoxyindazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong electrostatic interactions with the target. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-hydroxyindazole
  • 4-Fluoro-6-methoxyindazole
  • 3-Hydroxy-6-methoxyindazole

Uniqueness

4-Fluoro-3-hydroxy-6-methoxyindazole is unique due to the presence of all three functional groups (fluorine, hydroxyl, and methoxy) on the indazole ring. This combination of functional groups imparts distinct properties, such as enhanced stability, bioavailability, and activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

4-fluoro-6-methoxy-2,3a-dihydroindazol-3-one

InChI

InChI=1S/C8H7FN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3,7H,1H3,(H,11,12)

InChI Key

IYWIKKSEAXKCEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NNC(=O)C2C(=C1)F

Origin of Product

United States

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